molecular formula C14H20ClN3O3 B2498926 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1448033-71-3

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No.: B2498926
CAS No.: 1448033-71-3
M. Wt: 313.78
InChI Key: KYFSWLDMNWSRRN-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a chloropyridine moiety, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the chloropyridine moiety: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the chloropyridine is reacted with a piperidine derivative.

    Introduction of the methoxyethyl group: This can be done through etherification reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chloropyridin-2-yl)oxy)-N-(2-ethoxyethyl)piperidine-1-carboxamide
  • 4-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide
  • 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-sulfonamide

Uniqueness

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)oxy-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-20-10-7-17-14(19)18-8-4-11(5-9-18)21-13-12(15)3-2-6-16-13/h2-3,6,11H,4-5,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSWLDMNWSRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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